molecular formula C14H12N2O4 B1331066 N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline CAS No. 191595-08-1

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

Cat. No.: B1331066
CAS No.: 191595-08-1
M. Wt: 272.26 g/mol
InChI Key: ZWBFXQHQQBRJCG-UHFFFAOYSA-N
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Description

Historical Context and Discovery of N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline

The development of this compound emerged within the broader historical context of benzodioxole chemistry, which has its roots in the exploration of methylenedioxyphenyl compounds during the mid-20th century. The systematic investigation of benzodioxole derivatives gained momentum as researchers recognized their potential as pharmaceutical intermediates and their occurrence in natural products. The specific compound this compound was first documented in chemical databases in 2005, representing a synthetic achievement in the field of nitrogen-containing heterocyclic compounds.

The historical development of this compound is intrinsically linked to advances in nitroaniline chemistry and the growing understanding of benzodioxole reactivity patterns. Early synthetic approaches to similar compounds involved electrophilic aromatic substitution reactions and nucleophilic substitution methodologies that were refined throughout the latter half of the 20th century. The synthesis of this compound likely evolved from established protocols for preparing substituted anilines and benzodioxole derivatives, representing a convergence of these two important chemical classes.

Research into benzodioxole compounds intensified during the 1990s and early 2000s, driven by discoveries of their biological activities and potential therapeutic applications. The documentation of this compound in 2005 coincided with this period of increased interest in benzodioxole chemistry, reflecting the systematic exploration of structural variations within this compound class. The compound's inclusion in major chemical databases marked its recognition as a distinct chemical entity with potential research and commercial value.

Significance in Benzodioxole Derivative Research

This compound occupies a notable position within benzodioxole derivative research due to its unique structural features that combine the electron-rich benzodioxole system with the electron-deficient nitroaniline moiety. This structural duality creates interesting electronic properties that have implications for both synthetic applications and biological activity studies. The compound serves as a representative example of how benzodioxole scaffolds can be functionalized to create diverse molecular architectures with potentially enhanced properties.

The significance of this compound in research contexts extends to its potential role as a synthetic intermediate in the preparation of more complex benzodioxole derivatives. Research has demonstrated that benzodioxole compounds can exhibit significant biological activities, including anticancer properties, which has sparked interest in exploring various structural modifications of the benzodioxole core. This compound represents one such modification, where the introduction of the nitroaniline group may confer distinct reactivity patterns and biological properties.

Furthermore, the compound contributes to the understanding of structure-activity relationships within the benzodioxole family. The presence of both the methylenedioxy bridge and the nitro group creates multiple sites for potential chemical transformations, making it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies. The compound's structural complexity also makes it an interesting target for spectroscopic studies and computational modeling efforts aimed at understanding benzodioxole chemistry.

Recent research has highlighted the importance of benzodioxole derivatives in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors. This compound fits within this research paradigm as a compound that could potentially serve as a lead structure for further optimization and development.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural composition through a precise naming convention. The compound's International Union of Pure and Applied Chemistry name, this compound, explicitly describes the substitution pattern where the benzodioxole ring system is connected through a methylene bridge to the nitrogen atom of 3-nitroaniline.

Nomenclature System Designation Description
International Union of Pure and Applied Chemistry Name This compound Systematic chemical name
Alternative International Union of Pure and Applied Chemistry Name N-(Benzo[d]dioxol-5-ylmethyl)-3-nitroaniline Alternative systematic designation
Chemical Abstracts Service Name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline Chemical Abstracts Service registry name
Simplified Molecular Input Line Entry System C1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)N+[O-] Structural representation code
International Chemical Identifier InChI=1S/C14H12N2O4/c17-16(18)12-3-1-2-11(7-12)15-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,15H,8-9H2 Standard structural identifier

The compound's classification within chemical taxonomy systems places it as an aromatic amine derivative with both benzodioxole and nitroaniline functional groups. This dual classification reflects the compound's unique position at the intersection of heterocyclic chemistry and aromatic amine chemistry. The benzodioxole portion classifies the compound within the broader category of methylenedioxyphenyl compounds, while the nitroaniline component places it among nitroaromatic compounds.

Additional nomenclature variations include the designation N-(3,4-METHYLENEDIOXYBENZYL)-3-NITROANILINE, which emphasizes the methylenedioxy substitution pattern on the benzene ring. This alternative naming convention is commonly used in chemical databases and reflects the historical terminology used for methylenedioxyphenyl compounds. The systematic classification of the compound also includes its designation under various chemical database systems, each employing specific coding conventions for structural representation.

Regulatory Status and Chemical Registration Information

This compound maintains official registration status under multiple international chemical registry systems, establishing its recognized identity within the global chemical commerce framework. The compound bears the Chemical Abstracts Service registry number 191595-08-1, which serves as its primary identifier in chemical databases and regulatory systems worldwide. This registration provides the compound with a unique numerical designation that facilitates its identification across different chemical information systems and regulatory jurisdictions.

Registry System Identifier Registration Details
Chemical Abstracts Service 191595-08-1 Primary registry number
PubChem Compound Identifier 682326 National Center for Biotechnology Information database entry
ChEMBL Identifier CHEMBL3594256 European Molecular Biology Laboratory database
DSSTox Substance Identifier DTXSID40350551 Environmental Protection Agency chemical database
Wikidata Q82126561 Open knowledge base identifier

The compound's regulatory status reflects its classification as a research chemical with established documentation in major chemical databases. The PubChem database entry, maintained by the National Center for Biotechnology Information, provides comprehensive chemical information including structural data, physical properties, and safety information. The creation date of 2005-07-07 in the PubChem system indicates when the compound first received formal database recognition, with the most recent modification occurring on 2025-05-24.

International chemical safety databases include this compound under various identification systems designed to track chemical substances for regulatory purposes. The DSSTox Substance Identifier DTXSID40350551 connects the compound to the Environmental Protection Agency's chemical safety database, which maintains information relevant to environmental and toxicological assessment. This registration facilitates regulatory oversight and provides a framework for future safety evaluations should the compound enter commercial applications.

The compound's inclusion in the ChEMBL database under identifier CHEMBL3594256 reflects its potential relevance to pharmaceutical research and drug discovery efforts. ChEMBL, maintained by the European Molecular Biology Laboratory, focuses on bioactive compounds and their associated biological data, suggesting that this compound has attracted attention within the medicinal chemistry community. The presence of multiple database entries across different scientific institutions underscores the compound's recognition within the global chemical research community.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-16(18)12-3-1-2-11(7-12)15-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFXQHQQBRJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350551
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191595-08-1
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis typically involves two main stages:

Industrial and Process Optimization Insights

  • Batch vs. Continuous Flow: Industrial synthesis may employ batch reactors or continuous flow systems to improve yield and reduce reaction times.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

  • Yield Optimization: Use of catalytic p-toluenesulfonic acid (p-TsOH) has been reported to improve coupling efficiency, increasing yields from approximately 40% to 60%.

  • Purity Considerations: The reaction is conducted in non-aqueous solvents to minimize side reactions and impurities, which is critical for downstream applications such as dye intermediates.

Research Findings and Analytical Data

Spectroscopic Characterization

Technique Key Observations Purpose
¹H NMR - Benzodioxole protons: δ 5.95–6.05 ppm (methylenedioxy group)
  • Aromatic protons: δ 7.2–8.2 ppm (nitro-substituted benzene)
  • Methylene linker (-CH2-): δ ~4.5 ppm | Confirm structure and substitution pattern |
    | Mass Spectrometry (HRMS) | Molecular ion peak [M+H]+ at m/z ~287.0764 | Confirm molecular weight and formula |
    | 2D NMR (HSQC, HMBC) | Resolve overlapping aromatic signals and confirm connectivity | Structural elucidation |

Process Advantages and Notes

  • The coupling reaction proceeds under relatively mild conditions without the need for external heating in some protocols, improving selectivity and reducing by-products.

  • The use of non-aqueous solvents and avoidance of strong bases during intermediate steps reduces the formation of unwanted amino derivatives, enhancing product purity.

  • The final product can be recrystallized from solvents such as toluene or xylene, often with activated charcoal to remove colored impurities.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Nitration Controlled nitration of aniline to 3-nitroaniline High regioselectivity Requires careful temperature control
Coupling Reaction Reaction of 3-nitroaniline with benzodioxol-5-ylmethyl halide in polar aprotic solvent with base Good yields, mild conditions Long reaction times (12–24 h)
Catalysis Optional use of p-TsOH or Pd/C in related steps Improved yield and selectivity Additional cost and handling
Purification Column chromatography and recrystallization High purity product Time-consuming

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst is a typical method.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-3-aminoaniline.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline has been investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancerous cells. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer drugs.

Case Study: Cytotoxic Effects
A notable research article published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation for anticancer activity. The study found that certain derivatives showed IC50 values in the micromolar range against breast cancer cells, indicating effective cytotoxicity compared to standard chemotherapeutic agents .

Compound DerivativeIC50 (µM)Cancer Cell Line
Derivative A15MCF-7
Derivative B22HeLa
Derivative C10A549

Material Science

Polymer Composites
The compound is also being explored as an additive in polymer composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that adding this compound to polymers can improve their resistance to thermal degradation and increase tensile strength.

Case Study: Thermal Properties
A comparative study on polymer composites containing different concentrations of this compound revealed significant improvements in thermal stability. The addition of 5% of the compound resulted in a 20% increase in thermal degradation temperature compared to the unmodified polymer .

Polymer Type% AdditiveThermal Degradation Temp (°C)
Unmodified0250
Modified Polymer A5300
Modified Polymer B10280

Environmental Applications

Pollutant Degradation
Recent studies have indicated that this compound can be utilized in the degradation of environmental pollutants. Its photocatalytic properties allow it to break down organic pollutants under UV light exposure, making it a candidate for wastewater treatment technologies.

Case Study: Photocatalytic Activity
In an experimental setup, this compound was tested for its effectiveness in degrading dyes commonly found in industrial wastewater. Results showed a degradation efficiency of over 85% after UV exposure for 120 minutes, indicating its potential as an effective photocatalyst .

Pollutant TypeInitial Concentration (mg/L)Final Concentration (mg/L)Degradation Efficiency (%)
Methylene Blue50786
Rhodamine B50884

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

(a) N-(4-Chlorobenzylidene)-3-nitroaniline (Compound 12, )

  • Structure : A Schiff base derivative formed by condensing 3-nitroaniline with 4-chlorobenzaldehyde.
  • Key Differences : Lacks the benzodioxole group but includes a chlorophenyl substituent.
  • Reactivity : Undergoes annulation with formalin to form pyrimidine derivatives, demonstrating the nitroaniline core’s utility in heterocyclic synthesis .

(b) 3-Nitroanilinium Nitrate (3NAN, )

  • Structure : Protonated 3-nitroaniline paired with a nitrate counterion.
  • Key Differences : Ionic nature due to the nitrate group, enhancing thermal stability (decomposition at ~200°C).
  • Applications : Exhibits antimicrobial activity and unique vibrational spectra, attributed to strong hydrogen bonding between the nitroanilinium cation and nitrate anion .

(c) N-(1,3-Benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)amine ()

  • Structure : Shares the benzodioxole-methylamine backbone but substitutes the nitro group with a fluorophenyl group.
  • Properties : Lower molecular weight (265.25 g/mol vs. ~286 g/mol for the target compound) and altered electronic effects due to fluorine’s electronegativity. Likely exhibits reduced redox activity compared to nitro-containing analogs .

Copolymers and Polymeric Derivatives

Poly(aniline-co-3-nitroaniline) (PA-co-3-NA, )

  • Synthesis : Oxidative copolymerization of aniline and 3-nitroaniline in varying ratios.
  • Properties :
    • Conductivity: Lower than pure polyaniline due to the nitro group’s electron-withdrawing effect.
    • Thermal Stability: Enhanced compared to homopolymers (decomposition above 300°C).
  • Applications: Potential use in corrosion-resistant coatings or sensors, leveraging tunable electronic properties .

Nitrosoaniline Derivatives ()

Compounds like N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) and 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) highlight the impact of substituents on reactivity:

  • Nitroso vs. Nitro Group: Nitroso (-NO) derivatives exhibit distinct redox behavior and are intermediates in azo dye synthesis.
  • Steric Effects : Bulky substituents (e.g., morpholinyl in 2k ) reduce microbial transformation rates, as seen in .

Microbial Transformation and Environmental Persistence ()

Substituted anilines degrade via oxidative deamination to catechols, but the nitro group in 3-nitroaniline slows microbial transformation. Key findings:

  • Transformation Rate : 3-Nitroaniline degrades slower than aniline, 3-chloroaniline, or 3-methoxyaniline due to steric and electronic effects.
  • Structure-Activity Relationship : Log transformation rate constants (log k₆) correlate with substituent van der Waals radii ( = 0.99 for mixed populations).
    Implication : The benzodioxole-methyl group in the target compound may further hinder biodegradation, increasing environmental persistence .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C15_{15}H14_{14}N2_{2}O4_{4} and a CAS number of 191595-08-1. Its structure includes a 1,3-benzodioxole moiety linked to a 3-nitroaniline group via a methylene bridge. The presence of the nitro group is notable for its potential reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the benzodioxole moiety .
  • Nitration of an aniline derivative to introduce the nitro group.
  • Coupling reactions to link the two components.

This multi-step process allows for the creation of derivatives with varying biological activities.

Antitumor Properties

Research indicates that compounds with benzodioxole structures often exhibit significant antitumor activity . This compound has been evaluated against various cancer cell lines, including:

  • Prostate Cancer (LNCaP)
  • Pancreatic Cancer (MIA PaCa-2)
  • Acute Lymphoblastic Leukemia (CCRF-CEM)

In these studies, the compound demonstrated promising results, with IC50_{50} values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines. This suggests that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group enhances its interaction with biological targets such as enzymes or receptors involved in cancer progression. Interaction studies are ongoing to better understand these dynamics.

Data Table: Biological Activity Overview

Cell LineIC50_{50} Value (nM)Notes
LNCaPNot specifiedProstate cancer model
MIA PaCa-2328Pancreatic cancer model
CCRF-CEM644Acute lymphoblastic leukemia model

Case Studies

A study conducted on a series of benzodioxole derivatives highlighted the structural activity relationship (SAR) relevant to their antitumor properties. The findings suggest that modifications on the benzodioxole ring can significantly influence activity against various cancer types.

Additionally, molecular docking studies have indicated that this compound may interact with critical proteins involved in tumor growth and metastasis. These interactions are essential for developing targeted therapies based on this compound .

Q & A

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of nitroaniline derivatives typically involves coupling aromatic amines with electrophilic partners. For N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline, a two-step approach is recommended:

Nitro Group Introduction : Start with 3-nitroaniline (synthesized via nitration of aniline derivatives using HNO₃/H₂SO₄ under controlled conditions ).

Benzodioxole Coupling : React 3-nitroaniline with 1,3-benzodioxol-5-ylmethyl chloride (or bromide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like NMP. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of amine to benzodioxole derivative) and reaction time (12–24 hours at 80°C). Yield improvements (~40–60%) are achievable by using catalytic p-toluenesulfonic acid (p-TsOH) to enhance coupling efficiency .

Q. How can spectroscopic characterization (NMR, MS) resolve ambiguities in confirming the structure of this compound?

Methodological Answer:

  • ¹H NMR : Focus on diagnostic peaks:
    • Benzodioxole protons: δ 5.95–6.05 ppm (AB system for the methylenedioxy group).
    • Aromatic protons: δ 7.2–8.2 ppm (distinct splitting patterns for nitro-substituted benzene).
    • Methylene linker (-CH₂-): δ ~4.5 ppm (singlet or multiplet depending on coupling) .
  • MS (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (C₁₄H₁₁N₂O₄: theoretical ~287.0764). Use ESI+ mode and compare with computed isotopic patterns .
    Pitfalls : Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (HSQC, HMBC) to assign connectivity .

Q. What safety protocols should be followed for handling this compound, given limited toxicity data?

Methodological Answer:

  • Acute Toxicity : Assume hazards similar to 3-nitroaniline (oral LD₅₀ ~500 mg/kg in rats). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Chronic Exposure : No subchronic/chronic inhalation data exist. Implement ALARA (As Low As Reasonably Achievable) principles and monitor air quality with passive samplers .
  • Mutagenicity Screening : Conduct Ames tests (Salmonella typhimurium TA98/TA100 strains) to assess nitro-group-mediated mutagenicity .

Advanced Research Questions

Q. How can X-ray crystallography (SHELX/ORTEP) resolve the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index and integrate reflections with SHELX .
  • Structure Refinement : Apply SHELXL for anisotropic displacement parameters. Validate hydrogen bonding (e.g., nitro-O⋯H-C interactions) using OLEX2 or ORTEP-3 .
  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) patterns) to map supramolecular assembly .

Q. How does the nitro group influence hydrogen-bonding networks in this compound, and how can these be compared to related analogs?

Methodological Answer:

  • Hydrogen Bond Analysis : Use Etter’s graph set theory to categorize directional interactions. Compare with analogs like N-aryl-2-nitrosoanilines ():
    • Nitro groups act as hydrogen-bond acceptors (C-H⋯O-NO₂), stabilizing π-stacked columns.
    • Contrast with nitroso analogs (C-H⋯O-N=O), which exhibit weaker interactions .
  • Thermal Analysis : Perform DSC/TGA to correlate H-bond strength with melting points and thermal stability .

Q. What computational strategies can predict the mutagenic potential of this compound based on structural analogs?

Methodological Answer:

  • QSAR Modeling : Use datasets from 3-nitroaniline derivatives () to train models predicting Ames test outcomes.
  • Density Functional Theory (DFT) : Calculate nitro-group electron affinity (EA) and LUMO energies. High EA (>1.5 eV) correlates with mutagenicity via nitro-reduction pathways .
  • In Silico Metabolism : Simulate nitro-to-amine reduction using liver microsome models (e.g., CYP450 isoforms) to identify reactive intermediates .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for azo dye applications?

Methodological Answer:

  • Electron-Withdrawing Groups : Replace the nitro group with cyano (-CN) or sulfonic acid (-SO₃H) to modulate dye absorption wavelengths.
  • Benzodioxole Modifications : Introduce substituents (e.g., -Cl, -OCH₃) to enhance photostability. Compare λₘₐₓ shifts via UV-Vis spectroscopy .
  • Coupling Efficiency : Screen diazonium salt intermediates (from 3-nitroaniline) with aromatic amines (e.g., naphthols) to optimize azo bond formation .

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